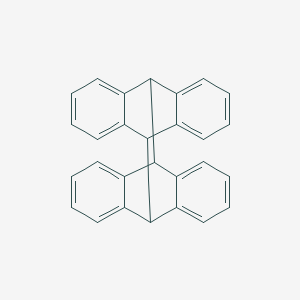

Anthracene photodimer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1627-06-1 |

|---|---|

Molecular Formula |

C28H20 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene |

InChI |

InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H |

InChI Key |

JUTIJVADGQDBGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |

Canonical SMILES |

C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |

Other CAS No. |

1627-06-1 |

Origin of Product |

United States |

Fundamental Principles of Anthracene Photodimerization

Historical Context and Discovery of Anthracene (B1667546) Photodimerization

The story of anthracene photodimerization begins in the 19th century, a period of foundational discoveries in organic chemistry. In 1867, the Russian chemist Carl Julius Fritzsche was the first to document the light-induced transformation of anthracene. mdpi.commiami.edu He observed that when a solution of anthracene in benzene (B151609) was exposed to sunlight, a new, less soluble crystalline substance precipitated. mdpi.commiami.edu This product was later identified as the photodimer of anthracene, often referred to as dianthracene. Fritzsche's observation is considered one of the earliest recorded examples of a laboratory photodimerization. miami.edu

Initial investigations into this phenomenon were largely observational. It wasn't until the 20th century that the structural and mechanistic details of the reaction began to be unraveled. The development of spectroscopic techniques and quantum mechanical theory provided the necessary tools to probe the excited states and reaction pathways involved in this photochemical transformation. rsc.orgresearchgate.net These advancements allowed scientists to understand that the reaction is a cycloaddition, a process where two or more unsaturated molecules combine to form a cyclic adduct. researchgate.netresearchgate.net

Photocycloaddition Reaction: The [4+4] Pathway

The photodimerization of anthracene is classified as a [4+4] photocycloaddition. researchgate.netresearchgate.netwikipedia.org This designation indicates that the reaction involves the interaction of four pi-electrons from each of the two participating anthracene molecules. The reaction specifically occurs at the 9 and 10 positions of the anthracene rings, leading to the formation of a cyclobutane (B1203170) ring that bridges the two aromatic systems. nih.govresearchgate.net This transformation is thermally forbidden by the Woodward-Hoffmann rules, which govern the stereochemistry of pericyclic reactions. mdpi.com However, under photochemical conditions, the absorption of a photon promotes an anthracene molecule to an excited electronic state, altering its orbital symmetry and making the [4+4] cycloaddition an allowed and often efficient process. mdpi.comwikipedia.org

Concerted vs. Stepwise Biradical Mechanisms

The precise mechanism by which the two new carbon-carbon bonds form in the [4+4] photocycloaddition of anthracene has been a subject of considerable investigation and debate. Two primary pathways are generally considered: a concerted mechanism and a stepwise biradical mechanism.

In a concerted mechanism , the two new sigma bonds are formed simultaneously in a single transition state. aip.orgresearchgate.net Computational studies on the dimerization of benzene and naphthalene (B1677914) have suggested a concerted, albeit asynchronous, reaction pathway. acs.orgacs.org

Conversely, a stepwise biradical mechanism involves the formation of an intermediate in which only one new bond has formed, leaving two radical centers on the molecule. This biradical intermediate then undergoes a second ring-closure step to form the final dimer. aip.org For anthracene and larger acenes like pentacene, computational studies predict that the dimerization proceeds through a stepwise biradical mechanism. acs.orgacs.org This pathway involves the formation of syn or anti transition states and biradical intermediates. acs.orgacs.org The stepwise pathway can also involve a triplet biradical intermediate, where the two anthracene molecules are linked by a single sigma bond. aip.org

Role of Excited States: Singlet and Triplet Pathways

The photodimerization of anthracene is initiated by the absorption of a photon, which promotes an anthracene molecule from its ground electronic state (S₀) to an excited singlet state (S₁). mdpi.comnih.gov From this excited singlet state, the reaction can proceed directly. This is often the dominant pathway, especially in solution. rsc.orgresearchgate.net The reaction between an excited singlet anthracene molecule and a ground-state anthracene molecule leads to the formation of the dimer. nih.gov

While the singlet pathway is prominent, a triplet pathway can also contribute to the photodimerization, particularly under specific conditions. rsc.orgresearchgate.net An excited singlet anthracene molecule can undergo intersystem crossing to a longer-lived triplet state (T₁). In dilute solutions, the dimerization can occur through the annihilation of two triplet-state anthracene molecules (triplet-triplet annihilation). rsc.orgresearchgate.netoregonstate.edu The presence of heavy-atom solvents, such as bromobenzene (B47551), can enhance the rate of intersystem crossing, thereby increasing the population of the triplet state and influencing the reaction outcome. cdnsciencepub.com In some cases, particularly with substituted anthracenes, the triplet state can lead to the formation of both [4+2] and [4+4] cycloadducts, depending on geometric factors. rsc.orgresearchgate.net

Excimer Formation as an Intermediate in Photodimerization

A key intermediate in the photodimerization of anthracene is the excimer , which is an excited-state dimer formed between an excited anthracene molecule and a ground-state anthracene molecule. tandfonline.comanu.edu.auresearchgate.net The formation of an excimer is a crucial step that precedes the formation of the covalent bonds of the final photodimer. tandfonline.com

The excimer is not a covalently bonded species but rather a complex held together by exciton (B1674681) resonance and charge-transfer interactions. anu.edu.au Spectroscopic studies have provided strong evidence for the role of excimers in the photodimerization process. tandfonline.com The fluorescence of the excimer and the formation of the photodimer are often competing processes. rsc.orgresearchgate.netnih.gov The geometry of the excimer is critical; a "sandwich" configuration, where the two anthracene molecules are parallel, is considered the precursor to the photodimer. anu.edu.auaip.org

The process can be summarized as follows: upon excitation, an anthracene molecule in the S₁ state can interact with a ground-state anthracene molecule to form an excimer. This excimer can then either decay back to the ground state by emitting fluorescence (a radiative process) or undergo a non-radiative transition to form the stable photodimer. researchgate.net The efficiency of dimerization versus excimer fluorescence can be influenced by factors such as temperature, solvent, and the specific substitution pattern on the anthracene rings. tandfonline.com

Mechanistic Elucidation and Kinetic Studies of Anthracene Photodimerization

Reaction Pathways and Intermediates

The formation of the anthracene (B1667546) photodimer from two monomeric anthracene molecules upon irradiation with UV light is not a single-step process. It proceeds through various intermediates and is influenced by competing reactions. The prevailing mechanism involves the initial excitation of an anthracene molecule to its singlet excited state, which then interacts with a ground-state anthracene molecule to form an excimer. This excimer is a key intermediate on the path to the stable photodimer.

Diradical Intermediates in Anthracene Photodimerization

The photodimerization of anthracene is widely understood to proceed through a diradical intermediate. mdpi.com This mechanism involves the initial photoexcitation of an anthracene molecule, which then reacts with a ground-state molecule. This interaction leads to the formation of a diradical species, which subsequently cyclizes to form the photodimer. mdpi.com The isolation of the head-to-head photodimer provides strong evidence for this radical process, as opposed to a concerted pericyclic mechanism. mdpi.com While a triplet state can be involved, it is typically through triplet-triplet annihilation in dilute solutions for intermolecular dimerization. rsc.org

Ionic Mechanisms in Photodimerization

While the diradical pathway is dominant, the possibility of ionic mechanisms has also been considered. An ionic mechanism would be expected to yield head-to-tail products. mdpi.com The formation of an excimer, an excited-state complex of two anthracene molecules, is a well-established intermediate in the photodimerization process. mdpi.comrsc.org The excimer's fluorescence and the formation of the photodimer are often competing processes. rsc.org In some cases, electron transfer can occur from the singlet excited state of anthracenes to dienophiles, leading to a radical ion pair, which can then proceed to form cycloadducts. researchgate.net

Endoperoxide Formation as a Competing Photoreaction

In the presence of molecular oxygen, the photodimerization of anthracene faces competition from the formation of anthracene-9,10-endoperoxide. mdpi.comrsc.org This [4π+2π] cycloaddition reaction occurs between anthracene and singlet oxygen, which is generated through energy transfer from the excited anthracene molecule. mdpi.comrsc.org The formation of the endoperoxide is a significant side reaction that can reduce the quantum yield of photodimerization. mdpi.com The photochemistry of anthracene-9,10-endoperoxide itself is complex, with two competing photoreaction channels upon excitation: cycloreversion to regenerate anthracene and singlet oxygen, and homolytic cleavage of the O-O bond to form a biradical intermediate. rsc.orgresearchgate.netfu-berlin.de The quantum yield for the formation of anthracene and singlet oxygen from the endoperoxide is approximately 25-29%. rsc.orgresearchgate.netfu-berlin.de

Reaction Kinetics and Quantum Yields in Anthracene Photodimerization

The rate and efficiency of anthracene photodimerization are influenced by several factors, including the wavelength of irradiation and the electronic properties of substituents on the anthracene ring.

Determination of Wavelength-Dependent Kinetic Parameters

The kinetics of anthracene photodimerization are highly dependent on the wavelength of the incident light. The process is reversible, with dimerization favored at longer UV wavelengths (e.g., >300 nm) and the reverse reaction, photodissociation, occurring at shorter wavelengths (e.g., <300 nm). nih.govresearchgate.net This wavelength dependence allows for a degree of control over the reaction. mdpi.com Kinetic studies have been performed to determine the wavelength-dependent kinetic parameters for both the forward and reverse reactions, particularly in the 260 to 330 nm range. researchgate.netresearchgate.net A wavelength of 365 nm is often chosen for photodimerization to minimize competing side reactions and the reverse cleavage of the dimer. nih.govresearchgate.net

Table 1: Wavelength Influence on Anthracene Photoreactions

| Wavelength Range | Predominant Process | Reference |

|---|---|---|

| > 300 nm | Photodimerization | nih.gov |

| < 300 nm | Photodissociation (Cleavage) | nih.govacs.org |

Influence of Electronic Properties of Substituents on Photodimerization Rates

The electronic properties of substituents on the anthracene ring significantly impact the rate and efficiency of photodimerization. The presence of substituents at the 9-position can considerably increase the dimerization rate. mdpi.com Generally, the reactivity is governed by the electronic properties of these substituents. nih.gov

Electron-withdrawing groups can decrease the reactivity in [4+2] Diels-Alder cycloadditions. nih.gov However, for the [4+4] photodimerization, both electron-donating and electron-withdrawing substituents can influence the reaction, often by affecting the properties of the excited state and the stability of intermediates. rsc.org For instance, a comparison between anthracene and 9-bromoanthracene (B49045) showed that the photodimerization of 9-bromoanthracene was about 10 times slower. nih.gov The influence of substituents also extends to the photophysical properties, causing shifts in absorption and emission spectra. mdpi.com

Table 2: Effect of Substituents on Photodimerization

| Compound | Substituent | Observation | Kinetic Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| Anthracene | -H | Reference | 2.8 × 10⁻³ | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Anthracene |

| Anthracene photodimer |

| Anthracene-9,10-endoperoxide |

| 9-Bromoanthracene |

| Anthraquinone |

| 9-methoxycarbonylanthracene |

| 9-formylanthracene |

| 9-carboethoxyanthracene |

| p-benzoquinone |

| Fumaronitrile |

| Diepoxide |

Temperature Dependence of Photodimerization Quantum Yields

The quantum yield of anthracene photodimerization exhibits a notable dependence on temperature. In studies of anthracene sandwich pairs embedded in dianthracene single crystals, it has been observed that the fluorescence efficiency of the pair is unity at very low temperatures, while the quantum yield for the dimerization process approaches unity at higher temperatures. tandfonline.comtandfonline.com This behavior indicates that the photodimerization is a thermally activated process.

The thermal activation energy for the photodimerization of anthracene sandwich dimers has been determined through measurements of the temperature dependence of both the fluorescence intensity and the dimerization process itself. These two methods yielded comparable activation energy values of 611 ± 20 cm⁻¹ and 590 ± 25 cm⁻¹, respectively. tandfonline.comtandfonline.com The study was conducted over a wide temperature range, from 6 K to 295 K. tandfonline.comtandfonline.com At the lowest temperature of 6 K, the fluorescence lifetime was measured to be the reciprocal of 8.3 x 10⁶ s⁻¹. tandfonline.com

Further investigations into the enantiodifferentiating photodimerization of 2-anthracenecarboxylate in the presence of a catalyst have also demonstrated a clear temperature effect. When the temperature was decreased from 30 °C to 0 °C, the enantiomeric excess (ee) of the resulting dimers increased. mdpi.com For instance, by direct irradiation, the ee of one dimer increased from -0.7% to -7.9%, while another increased from 1.2% to 5.9%. mdpi.com In a sensitized process, the ee of a dimer increased from 0.3% to 5.0% over the same temperature range. mdpi.com

Table 1: Activation Energies for Anthracene Photodimerization

| Method | Activation Energy (cm⁻¹) |

|---|---|

| Temperature Dependence of Fluorescence Intensity | 611 ± 20 tandfonline.comtandfonline.com |

| Direct Measurement of Dimerization | 590 ± 25 tandfonline.comtandfonline.com |

Table 2: Effect of Temperature on Enantiomeric Excess (ee) of 2-Anthracenecarboxylate Dimers

| Irradiation Method | Dimer | ee at 30 °C (%) | ee at 0 °C (%) |

|---|---|---|---|

| Direct Irradiation | Dimer 2 | -0.7 mdpi.com | -7.9 mdpi.com |

| Direct Irradiation | Dimer 3 | 1.2 mdpi.com | 5.9 mdpi.com |

| Sensitized Process | Dimer 2 | 0.3 mdpi.com | 5.0 mdpi.com |

Table 3: Association Constants of Pt-3 with 2-Anthracenecarboxylate at Different Temperatures

| Temperature (°C) | K₁ (M⁻¹) | K₂ (M⁻¹) | Overall Association Constant (K₁K₂) (M⁻²) |

|---|---|---|---|

| 0 | 3810 mdpi.com | 5350 mdpi.com | 2.04 × 10⁷ mdpi.com |

| 25 | 10400 mdpi.com | 719 mdpi.com | 7.48 × 10⁶ mdpi.com |

Concentration Dependence of Photodimerization Quantum Yields

The quantum yield of anthracene photodimerization is also significantly influenced by the concentration of the anthracene species. In dilute, deoxygenated solutions, the quantum yield for the formation of the this compound is directly proportional to the concentration of the monomer. researchgate.net For instance, in a saturated solution, the quantum yield is approximately 0.3, and it decreases as the concentration decreases. anu.edu.au

Studies on anthracene derivatives have further elucidated this concentration dependence. For a series of N,N'-dianthracen-n-ylurea (nDAU) derivatives, where n = 1, 2, and 9, all derivatives exhibited a concentration dependence in their fluorescence spectra, even at concentrations as low as 10⁻⁶ M. scispace.comrsc.org Specifically, for 1DAU, the fluorescence spectrum red-shifted and the intensity around 500 nm increased relative to the peak intensity as the concentration increased to 3.4 × 10⁻⁶ M. scispace.com A similar, though less pronounced, concentration dependence was observed for 9DAU. scispace.com The photodimerization quantum yield of 9DAU was determined to be 0.0093. scispace.com

The photodimerization rate of anthracene has been shown to be dependent on the concentration of other species in the solution as well. For example, the addition of bromobenzene (B47551), p-dibromobenzene, and 1,3,5-tribromobenzene (B165230) to a benzene (B151609) solution of anthracene was found to affect the photodimerization rate upon irradiation. cdnsciencepub.com

Furthermore, research on the photodimerization of anthracene in degassed solutions has revealed a dependence of the quantum yields on both light intensity and anthracene concentration. This has been attributed to a significant triplet-triplet annihilation component leading to the formation of the dimer. researchgate.net The observed quantum yields over wide concentration and intensity ranges have been successfully fitted to derived expressions, yielding a key parameter related to the fraction of triplet-triplet encounter pairs that form the dimer precursor. researchgate.net

Table 4: Anthracene Disappearance and Dimerization Quantum Yields in Degassed vs. Air-Saturated Solutions

| Anthracene Concentration (M) | Degassed Quantum Yield | Air-Saturated Quantum Yield |

|---|---|---|

| 0.505 | 0.0641 | 0.032 |

| 1.0 | 0.094 | 0.047 |

Data extracted from a table showing dimerization quantum yields under different conditions. researchgate.net

Structural Aspects and Selectivity in Anthracene Photodimerization

Regioselectivity in Anthracene (B1667546) Photodimerization

Regioselectivity in the context of anthracene photodimerization refers to the preferential formation of one constitutional isomer over others. Specifically, it addresses the orientation of the two anthracene molecules as they approach each other to form the dimer.

When substituted anthracenes undergo photodimerization, two primary regioisomers can be formed: head-to-head (HH) and head-to-tail (HT) dimers. These arise from the relative orientation of the substituents on the two reacting anthracene moieties. Each of these can exist as syn and anti diastereomers. In many cases, the head-to-tail dimers are the thermodynamically more stable products. researchgate.net

For instance, the photodimerization of 9-substituted anthracenes in solution typically yields head-to-tail photodimers. researchgate.net However, the formation of the less common head-to-head isomers can be achieved. One strategy involves using supramolecular linkers in the solid state. For example, crystalline double salts of anthracene-9-propionic acid with certain 1,2-diamines have been shown to produce the head-to-head photodimer upon irradiation. capes.gov.br

The photodimerization of 2-anthracenecarboxylic acid (2-AC) has been extensively studied as a model reaction. In various media, including solution and within cyclodextrins, the head-to-tail (HT) dimers are the predominant products. nsf.gov However, employing a water-soluble organic cavitand known as octa acid (OA) can completely reverse this regioselectivity, leading exclusively to the formation of head-to-head (HH) dimers. nsf.govacs.orgnih.gov

The photodimerization of 2-azaanthracene can result in four possible regioisomers: anti-HT, anti-HH, syn-HT, and syn-HH. rsc.org Similarly, the photodimerization of 2-anthracenecarboxylic acid can yield four classical cyclodimers, with the syn-head-to-tail (HT) and anti-head-to-head (HH) dimers being chiral. mdpi.com

Interactive Data Table: Regioselectivity in Anthracene Photodimerization

| Anthracene Derivative | Reaction Conditions | Predominant Isomer(s) | Reference(s) |

| 9-Substituted Anthracenes | Fluid Solution | Head-to-Tail (HT) | researchgate.net |

| Anthracene-9-propionic acid | Solid state with 1,2-diamine linkers | Head-to-Head (HH) | capes.gov.br |

| 2-Anthracenecarboxylic acid | Solution, Cyclodextrins | Head-to-Tail (HT) | nsf.gov |

| 2-Anthracenecarboxylic acid | Within Octa Acid (OA) Cavitand | Head-to-Head (HH) | nsf.govacs.orgnih.gov |

| 2-Azaanthracene | Methanol | anti-HT, anti-HH, syn-HT, syn-HH | rsc.org |

Several factors can influence the ratio of head-to-head to head-to-tail isomers, including the solvent, the presence of host molecules, and non-bonding interactions.

Host-Guest Chemistry: Supramolecular hosts can exert significant control over regioselectivity. The differing cavity dimensions and binding modes of hosts like cyclodextrins and octa acid are responsible for the dramatic shift in product distribution for 2-anthracenecarboxylic acid. nsf.govacs.orgnih.gov The use of cucurbit wiley.comuril as a host has also been shown to control regioselectivity in the photodimerization of azaanthracenes. rsc.org

Solvent Effects: The solvent can influence the regioselectivity of the reaction. For the photodimerization of 2-azaanthracene, dichloromethane (B109758) (DCM) was found to favor the formation of anti-dimers over syn-dimers when compared to methanol. rsc.org

Non-bonding Interactions: Attractive non-bonding interactions between substituents can overcome the general preference for head-to-tail dimerization in 9-substituted anthracenes. researchgate.net

Wavelength of Irradiation: The relative ratio of regioisomers in the photodimerization of 2-azaanthracene has been shown to be a function of the irradiation wavelength. rsc.org

Formation of Head-to-Head vs. Head-to-Tail Photodimer Isomers

Enantioselectivity in Anthracene Photodimerization

Enantioselectivity is the preferential formation of one enantiomer over the other in a chiral reaction. The photodimerization of certain substituted anthracenes can produce chiral products, and achieving high enantioselectivity is a significant goal in asymmetric synthesis.

Chiral anthracene photodimers are valuable as they can serve as core structures for the construction of new chiral ligands. sioc-journal.cnacs.org The synthesis of these chiral dimers often involves chemical resolution, where a racemic mixture of the photodimer is separated into its constituent enantiomers. One approach utilizes a proline-derived chiral auxiliary to facilitate the resolution of a 1-amino substituted anthracene photodimer. sioc-journal.cn

Achieving enantioselectivity directly in the photodimerization process often relies on the use of chiral environments. These environments can be created by chiral templates, solvents, or host molecules.

Chiral Templates: Chiral templates can direct the photodimerization to favor one enantiomer. For example, the enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid has been achieved using a C2-symmetric chiral template, resulting in enantiomeric excesses (ee) of up to 55%. rsc.orgrsc.orgrsc.org The enantioselectivity in this system was found to be temperature-dependent, with lower temperatures leading to higher ee values. rsc.org Chiral amidine dimers have also been used as templates for the photodimerization of an anthracene derivative, producing the anti-HH dimer with up to -88% ee at low temperatures. ucla.edu

Chiral Liquid Crystals: Two-component liquid crystals can act as chiral reaction media. The photodimerization of an anthracenecarboxylic acid within a liquid-crystalline matrix provided by a chiral amphiphilic amino alcohol proceeded with high regio-, diastereo-, and enantioselectivity, achieving up to 81% ee for the anti-HH dimer. wiley.com

Supramolecular Hosts: Cyclodextrins are widely used as chiral hosts. The photodimerization of 2-anthracenecarboxylate in the presence of γ-cyclodextrin can yield enantiomerically enriched products. capes.gov.br The enantioselectivity arises from the differential stability of the diastereomeric inclusion complexes in the ground state. capes.gov.br Platinum-modified cyclodextrins have also been used as photocatalysts for the enantiodifferentiating photodimerization of 2-anthracenecarboxylate, with the enantioselectivity showing a significant temperature dependency. mdpi.com

Chiral Amines: The photodimerization of a 2,6-disubstituted anthracene can be guided by the formation of a supramolecular double helix with chiral amines, leading to the formation of the chiral anti-photodimer with up to 98% ee. researchgate.net

Interactive Data Table: Enantioselectivity in Anthracene Photodimerization

| Anthracene Derivative | Chiral Influence | Major Chiral Product | Enantiomeric Excess (ee) | Reference(s) |

| Anthracene-2,6-dicarboxylic acid | C2-symmetric chiral template | anti-photodimer | up to 55% | rsc.orgrsc.orgrsc.org |

| Anthracene derivative | Chiral amidine dimer template | anti-HH dimer | up to -88% | ucla.edu |

| Anthracenecarboxylic acid | Chiral liquid crystal | anti-HH dimer | up to 81% | wiley.com |

| 2,6-Disubstituted anthracene | Chiral amines (double-helix formation) | anti-photodimer | up to 98% | researchgate.net |

| 2-Anthracenecarboxylate | Platinum-modified cyclodextrins | syn-HT dimer | up to 31.6% | mdpi.com |

Synthesis of Chiral Anthracene Photodimers

Cross-Photodimerization of Varied Anthracenes

Cross-photodimerization involves the [4+4] cycloaddition of two different anthracene derivatives. A significant challenge in this area is the competition from the homo-photodimerization of each individual anthracene, which often leads to a complex mixture of products. rhhz.net

Strategies to promote selective cross-photodimerization often rely on supramolecular approaches. By encapsulating a donor-acceptor pair of anthracene derivatives within a host molecule, the desired cross-dimer can be formed with high selectivity. For example, the use of cucurbit wiley.comuril (CB wiley.com) as a host has been shown to facilitate highly selective [4+4] cross-photodimerization between anthracene and 4a-azoniaanthracene derivatives. rhhz.net The confinement within the CB wiley.com cavity favors the formation of the cross-photodimer and suppresses the competing homo-dimerization reactions. rhhz.net In some cases, a single racemic cross-photodimer was obtained in high yield. rhhz.net

Another approach to achieve selective cross-photodimerization is through the use of a chiral hydrogen-bonding template, which has been demonstrated for the reaction between anthracene and 2-anthracenecarboxylic acid. rsc.org Furthermore, selective excitation of one of the two different anthracene molecules can also lead to selective cross-photodimerization. rsc.org

Formation of Homo- and Hetero-Dimers in Anthracene Mixtures

When a solution containing a mixture of two different anthracene derivatives is irradiated, a competitive process occurs, leading to the formation of both homodimers and heterodimers. rsc.orgnih.gov Homodimers result from the [4+4] photocycloaddition of two identical anthracene molecules, while heterodimers are formed from the reaction of two different anthracene molecules. nih.gov This often results in a complex mixture of products, presenting a significant challenge for synthetic applications that require a single, specific cross-dimerized product. rsc.orgrhhz.net

For instance, in a mixture containing two distinct anthracene derivatives, let's denote them as 'A' and 'B', three types of photodimers can be formed upon irradiation: the homodimer A-A, the homodimer B-B, and the heterodimer A-B. nih.gov The situation is further complicated by the potential for multiple regioisomers for each dimer type (e.g., head-to-head and head-to-tail isomers), which multiplies the number of possible products. rsc.org

A study involving a mixture of two different azaanthracenes, referred to as A and M, illustrates this complexity. Theoretically, the photodimerization of this mixture could yield twelve different products, comprising four regioisomers of the A-A homodimer, four of the M-M homodimer, and four of the A-M heterodimer. rsc.org The actual distribution of these products is influenced by the reaction conditions and the relative reactivity of the involved molecules. nih.gov

Table 1: Potential Photodimerization Products from a Mixture of Two Anthracene Derivatives (A and B)

| Reactants | Product Type | Potential Products |

| A + A | Homodimer | A-A (multiple regioisomers possible) |

| B + B | Homodimer | B-B (multiple regioisomers possible) |

| A + B | Heterodimer | A-B (multiple regioisomers possible) |

The formation of this complex product mixture underscores the issue of poor reaction selectivity in the cross-photodimerization of anthracenes, which has historically limited its synthetic utility. rhhz.net

Strategies for Selective Cross-Photodimerization

To overcome the challenge of forming complex product mixtures, several strategies have been developed to control the selectivity of the reaction and favor the formation of a specific cross-photodimer (heterodimer). These methods primarily focus on pre-organizing the reactant molecules to promote the desired reaction pathway. scispace.com

Supramolecular Templating

One of the most effective strategies involves the use of supramolecular hosts or templates to bring two different anthracene molecules into close proximity and in the correct orientation for dimerization. scispace.com

Cucurbit[n]urils: These macrocyclic host molecules can selectively encapsulate guest molecules in their cavity. For example, cucurbit numberanalytics.comuril (CB numberanalytics.com) has been used to achieve highly selective [4+4] cross-photodimerization between electron-donor anthracene derivatives and electron-acceptor 4a-azoniaanthracene derivatives. rhhz.net The CB numberanalytics.com host exclusively encapsulates a donor-acceptor hetero-guest pair, driven by charge-transfer interactions, effectively preventing the formation of competitive homodimers and leading to a single racemic cross-photodimer in quantitative yield. rhhz.net

Metallosupramolecular Assemblies: Metal ions can be used to template the assembly of anthracene derivatives functionalized with coordinating ligands. By choosing different metal templates, the spatial arrangement of the anthracene units can be controlled, steering the photochemical reaction towards a specific isomer. scispace.com For instance, mononuclear metal(I)-N-heterocyclic carbene (M(I)-NHC) complexes have been used to template the [4+4] photodimerization of 2-substituted anthracenes, yielding syn-head-to-head photodimers as the major products with high efficiency. acs.org

Cyclodextrins: Modified γ-cyclodextrins have been employed to mediate the enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid. acs.org By forming stable 1:2 host-guest complexes, these templates can improve the yield and enantiomeric excess of specific photodimer isomers. acs.org

Linker Molecules: In the solid state, linker molecules can be used to control the arrangement of reactants. For example, 1,2-diamines have been used as linkers to connect two molecules of anthracene-9-propionic acid via the formation of a crystalline double salt. This strategy successfully directed the reaction to produce the uncommon head-to-head photodimer, a product not typically formed from this substrate. capes.gov.br

Table 2: Examples of Supramolecular Strategies for Selective Photodimerization

| Strategy/Template | Anthracene Derivatives | Outcome |

| Cucurbit numberanalytics.comuril (CB numberanalytics.com) | Anthracene (donor) + 4a-azoniaanthracene (acceptor) | Highly selective cross-photodimerization; quantitative yield of a single heterodimer. rhhz.net |

| M(I)-NHC Complexes (M=Ag, Au) | 2-substituted anthracenes | High yield (65-92%) of syn-head-to-head homodimers. acs.org |

| Capped γ-Cyclodextrins | 2-Anthracenecarboxylic acid | Improved yield and high enantiomeric excess of specific photodimer isomers. acs.org |

| 1,2-Diamine Linkers (Solid State) | Anthracene-9-propionic acid | Formation of the uncommon head-to-head homodimer. capes.gov.br |

Wavelength-Selective Excitation

Another powerful strategy involves tuning the wavelength of the irradiating light to selectively excite only one of the anthracene derivatives in a mixture. rsc.org This is particularly effective when the two derivatives have different absorption spectra. By using a wavelength that is absorbed by one species but not the other, the formation of the homodimer from the non-absorbing species can be completely inhibited. rsc.orgscispace.com

A study on a mixture of two azaanthracenes (A and M) demonstrated this principle effectively. Irradiation at 365 nm, a wavelength absorbed by both compounds, resulted in a mixture where the desired A-M heterodimers constituted about 40% of the products. However, by switching the irradiation wavelength to 420 nm, which efficiently excites only the less reactive substrate (M), the yield of the A-M heterodimers significantly increased to approximately 80%. rsc.org This highlights how a proper choice of illumination wavelength can dramatically favor cross-photodimerization over homodimerization. rsc.org

Table 3: Effect of Irradiation Wavelength on Azaanthracene Cross-Photodimerization

| Irradiation Wavelength | Product Composition | Reference |

| 365 nm | ~40% AM heterodimers | rsc.org |

| 420 nm | ~80% AM heterodimers | rsc.org |

Solid-State Cocrystallization

Controlling the reaction in the solid state provides another avenue for selectivity. rsc.org If two different anthracene molecules can be induced to form a suitable co-crystal where they are arranged in a photoreactive orientation, subsequent irradiation can lead to the selective formation of the heterodimer. rsc.orgscispace.com The key to this method is the successful engineering of a mixed crystal structure that pre-organizes the different reactants for the desired cross-cycloaddition reaction. rsc.org

Environmental and Supramolecular Control over Anthracene Photodimerization

Solution-Phase Photodimerization of Anthracene (B1667546) Derivatives

In solution, the photodimerization of anthracene is a dynamic process governed by the interplay of solvent properties, solute concentration, and the presence of other chemical species. The formation of an excimer (an excited-state dimer) is a critical intermediate, and its fate—whether it proceeds to form a stable photodimer or decays through other pathways—is highly dependent on these environmental factors. researchgate.netnumberanalytics.com

Solvent Effects on Photodimerization Pathways and Efficiency

The choice of solvent can have a profound impact on the photodimerization of anthracene and its derivatives. While early studies suggested that the ease of dimerization was similar across several common organic solvents, more recent research has revealed nuanced and significant solvent-specific effects. researchgate.netmdpi.com

The efficiency of photodimerization can be dramatically altered by the solvent environment. For instance, the reaction is significantly more efficient in supercritical carbon dioxide than in conventional liquid solvents, with notable reaction rates even at micromolar concentrations of anthracene. nih.gov This enhancement is attributed to the unique properties of supercritical fluids which can influence diffusion-controlled reaction rates. nih.gov

Hydrogen bonding is a powerful tool for supramolecular control in solution. By designing anthracene derivatives with urea (B33335) groups, researchers have demonstrated that intermolecular hydrogen bonds can pre-organize the monomers in a face-to-face arrangement, promoting photodimerization even in dilute solutions. scispace.com The addition of species that disrupt these hydrogen bonds, such as tetrabutylammonium (B224687) acetate, can, in turn, reduce the quantum yield of dimerization. scispace.com

Furthermore, host-guest chemistry provides a sophisticated method for controlling photodimerization in aqueous solutions. Hydrophilic γ-cyclodextrin thioethers can encapsulate two anthracene guest molecules, creating a nano-sized reaction vessel. beilstein-journals.orgnih.gov This pre-organization within the cyclodextrin (B1172386) cavity leads to a significant increase in the quantum yield of photodimerization, up to ten times higher than in the non-complexed state. beilstein-journals.orgnih.gov The stereochemistry of the resulting dimer is also dictated by the arrangement of the guest molecules within the host. beilstein-journals.org

Table 1: Quantum Yields (Φ) for the Photodimerization of Anthracene in Various Media

Influence of Oxygen Concentration on Photodimerization

The presence of molecular oxygen in solution introduces a competing reaction pathway that can significantly reduce the efficiency of photodimerization. plos.org Anthracene, in its excited triplet state, can transfer energy to ground-state oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). mdpi.com This singlet oxygen can then react with a ground-state anthracene molecule to form photo-oxidation products, such as anthracene endoperoxide, which can further transform into anthraquinone. cdnsciencepub.comresearchgate.net

This photo-oxidation process effectively quenches the excited state of anthracene that would otherwise lead to dimerization. plos.org The competition between dimerization and photo-oxidation is dependent on the concentration of both anthracene and oxygen. plos.orgscispace.com In deoxygenated solutions, photodimerization is the dominant pathway, whereas in oxygen-rich environments, photo-oxidation becomes more prevalent. scispace.com

The choice of solvent can further influence this competition. The use of "heavy-atom" solvents, such as bromobenzene (B47551) or dibromomethane, can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state of anthracene. researchgate.net This increased population of triplet-state anthracene molecules leads to more efficient singlet oxygen generation and, consequently, a higher yield of photo-oxidation products at the expense of the photodimer. researchgate.net

Solid-State Photodimerization and Crystal Engineering

In the solid state, the photochemical reactivity of anthracene is dictated by the precise arrangement of molecules within the crystal lattice. This provides a powerful avenue for controlling the reaction outcome through crystal engineering, where the design of molecular crystals with specific packing motifs is used to achieve desired photoreactivity. rsc.orgcsic.es

Topochemical Control and Lattice Effects on Photodimerization

The principle of topochemical control states that reactions in crystals proceed with a minimum of atomic and molecular movement. For the photodimerization of anthracene, this implies that the reaction is highly dependent on the relative orientation and distance between adjacent molecules in the crystal lattice. csic.es Schmidt and his coworkers established the "topochemical postulates," which state that for a [2+2] or [4+4] photocycloaddition to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and separated by a distance of less than approximately 4.2 Å. sciencedaily.com

This geometric constraint imposed by the crystal lattice, or lattice effect, determines not only whether a reaction will occur but also the stereochemistry of the resulting photodimer. csic.es Anthracene derivatives that crystallize in a packing arrangement where molecules are stacked face-to-face with appropriate proximity will readily photodimerize upon UV irradiation. rsc.org Conversely, derivatives that adopt a crystal packing where neighboring molecules are too far apart or improperly oriented are often photostable in the solid state, even if they readily dimerize in solution. csic.es

Photoreactions in Single Crystals of Anthracene

Studies on single crystals of anthracene and its derivatives have provided deep insights into the dynamics of solid-state photoreactions. Upon irradiation, these reactions can proceed as single-crystal-to-single-crystal transformations, where the integrity of the crystal is maintained, at least in the initial stages of the reaction. rsc.orgscispace.com

However, the reaction does not always proceed uniformly throughout the crystal. For some anthracene derivatives, the photodimerization starts at the crystal edges and propagates towards the center. unibo.itresearchgate.net This non-uniform reaction is often observed when significant molecular rotation or conformational change is required for the dimerization to occur, a process that is sterically more feasible at the crystal surface or at defect sites. unibo.itacs.org In contrast, for other derivatives where the molecules are already perfectly pre-organized for reaction, the photodimerization can occur homogeneously throughout the crystal. researchgate.net The formation of the photodimer introduces strain into the crystal lattice, which can lead to the creation of defects or even the eventual disintegration of the crystal. rsc.orgrsc.org

Role of Polymorphism in Solid-State Photoreactivity

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, plays a crucial role in the solid-state photoreactivity of anthracene derivatives. Since the crystal packing dictates the intermolecular geometry, different polymorphs of the same compound can exhibit dramatically different photochemical behavior.

It is common for one polymorph of an anthracene derivative to be photoreactive while another is photostable. csic.es This occurs because the molecular arrangement in one crystal form meets the topochemical requirements for dimerization, while the arrangement in another does not. For example, 9-anthracenecarboxylic acid exists in two polymorphic forms, α and β, which exhibit different reactivities upon irradiation. scispace.com

Furthermore, solid-state photodimerization can itself be a pathway to producing novel, metastable polymorphs of the dimer product that may be inaccessible through conventional solution crystallization. rsc.org The photodimer forms within the rigid template of the monomer crystal, and its resulting crystal structure is a "memory" of the parent lattice, which can be energetically much higher than the thermodynamically stable polymorph grown from solution. This highlights how solid-state reactions can be harnessed to access unique solid-state architectures with potentially novel material properties. rsc.org

Table 2: Influence of Crystalline Form on Anthracene Photoreactivity

Photodimerization in Confined Spaces and Nanostructured Environments

The [4+4] photocycloaddition of anthracene is a reversible dimerization reaction triggered by near-UV light (~350 nm), which can be reversed either thermally or with higher-energy UV light (~250 nm). nih.gov This process is significantly influenced by the environment in which it occurs. Confining anthracene molecules within nanostructured spaces offers a powerful method to control the course and outcome of the photodimerization reaction.

Influence of Confinement on Reactivity and Selectivity

Confining photoactive molecules like anthracene can dramatically alter their behavior compared to reactions in solution. acs.org This confinement can lead to improved reaction rates, enhanced selectivity, and even altered reaction pathways. nih.govacs.org The primary reasons for these changes are the increased local concentration of reactants and the pre-organization of the molecules within the confined space. acs.org

For instance, when 9-anthracenemethanol (B72535) molecules are trapped within dynamically self-assembling nanoflasks, the photodimerization rate is accelerated by two orders of magnitude compared to the reaction in a dilute solution. acs.org This acceleration is attributed to both the increased concentration and the preorganization of the molecules through hydrogen bonding with the nanoparticle ligands. acs.org

Confinement also exerts significant control over the selectivity of the reaction. While typical anthracenes undergo a [4+4] photocycloaddition, the introduction of an ethynyl (B1212043) group at the 9-position can open up a competing [4+2] Diels-Alder reaction pathway. nih.govacs.org In solution, a mixture of products may be formed. However, confinement can steer the reaction exclusively toward one outcome. For example, confining 9-ethynylanthracene (B80870) derivatives within supramolecular gels selectively yields the [4+2] product. nih.govacs.org Conversely, when thiolated 9-ethynylanthracene is preorganized on a gold surface, the orientation required for the [4+2] reaction is prevented, leading to the selective formation of the [4+4] photodimer. nih.govacs.org

Furthermore, encapsulation within a host cage can lead to cleaner reactions with fewer side products. The photodimerization of a specific anthracene derivative (a2) was found to be approximately 25 times faster when encapsulated compared to the reaction in dichloromethane (B109758) (DCM) solution. nih.gov The confined reaction also showed higher selectivity, avoiding the formation of bianthracenyl side products that were observed in the solution-phase reaction. nih.gov The selectivity in confined spaces is often governed by thermodynamic and kinetic factors, where the host structure deactivates or sterically shields certain reaction sites, favoring others. researchgate.net

Anthracene Photodimerization within Metal-Organic Frameworks and Nanoporous Structures

Metal-Organic Frameworks (MOFs) provide well-defined, rigid nanoporous environments that are ideal for controlling photochemical reactions. researchgate.net The geometry, connectivity, and volume of the MOF pores, along with the framework's structural flexibility, can greatly facilitate the photodimerization of guest anthracene molecules. researchgate.net

A key example is the encapsulation of anthracene within a zeolitic imidazolate framework (ZIF-8). nih.gov X-ray crystallography revealed that four anthracene molecules can fit inside a single ZIF-8 cavity. nih.govacs.org Upon UV irradiation, only one pair of these molecules undergoes photodimerization. nih.govacs.org The formation of the first dimer creates a sterically hindered environment that prevents the second pair from reacting, demonstrating precise control over the reaction stoichiometry. nih.govacs.org

The choice of MOF can also lead to novel photophysical properties. When anthracene is confined within a specific, well-chosen MOF, it exhibits reversible yellow-to-purple photoswitching of its fluorescence emission, a behavior not seen for anthracene in its pure form or in other porous hosts. researchgate.net This photoswitching is directly linked to the [4+4] photodimerization within the MOF's pores. researchgate.net Anthracene-based MOFs have been synthesized using various metal ions, including lanthanides (Eu³⁺, Tb³⁺, Er³⁺, Tm³⁺), indium (In³⁺), and zirconium (Zr⁴⁺), to create structures with specific photophysical or catalytic properties. mdpi.comrsc.orgnih.gov Isolating anthracene units as ligands within a 3-D network can minimize their tendency to dimerize upon exposure to ionizing radiation, which is a drawback for bulk anthracene solids. mdpi.com In some cases, the anthracene ligand itself is used to generate singlet oxygen, which it then stores as an endoperoxide, later releasing it to degrade pollutants. nih.gov

| Environment | Anthracene Derivative | Observation | Outcome | Reference |

| ZIF-8 Cavity | Anthracene | 4 molecules per cavity | Selective dimerization of one pair | nih.govacs.org |

| Colloidal Crystal "Nanoflasks" | 9-Anthracenemethanol | Increased local concentration | 100x acceleration of dimerization | acs.org |

| Supramolecular Gel | 9-Ethynylanthracene | Confinement-induced selectivity | Selective [4+2] Diels-Alder reaction | nih.govacs.org |

| Planar Gold Surface | Thiolated 9-Ethynylanthracene | Preorganization prevents [4+2] pathway | Selective [4+4] photodimerization | nih.govacs.org |

| M6L4 Supramolecular Cage | Anthracene Derivative (a2) | Encapsulation and preorganization | ~25-fold rate acceleration, high selectivity | nih.gov |

| Cyclodextrin MOF | Anthracene | Confinement in nanopores | Selective photodimerization | osti.gov |

Anthracene-Water Clusters and Intermolecular Interactions Affecting Dimerization

At the molecular level, interactions with solvent molecules can significantly influence the aggregation and photoreactivity of anthracene. The study of anthracene-water clusters provides insight into these fundamental interactions. rsc.org Using computational models, the structures of neutral and ionized clusters of anthracene with one to four water molecules have been investigated. rsc.org

For complexes between an anthracene dimer and water, the most stable structures involve the water molecules forming a sub-cluster positioned to the side of the non-bonded anthracene dimer. rsc.org In these configurations, the water sub-cluster interacts with both anthracene units. rsc.org Structures where the water molecules are located between the two anthracene units are less stable. rsc.org Following photoionization, structural changes occur, but the general preference for external solvation by the water cluster remains. rsc.org These non-covalent intermolecular interactions, particularly CH-O interactions, govern the solvation and can subtly influence the alignment of anthracene molecules, which is a precursor to dimerization. rsc.org

Supramolecular Approaches to Control Anthracene Photodimerization

Supramolecular chemistry offers a refined toolkit for controlling chemical reactions by using non-covalent interactions to pre-organize reactants. mdpi.com This approach has been successfully applied to the photodimerization of anthracene to achieve remarkable levels of control over reaction efficiency and stereoselectivity. nankai.edu.cn

Host-Guest Interactions in Photodimerization Control

Host-guest chemistry involves encapsulating guest molecules (anthracene derivatives) within a larger host molecule, creating a "nanoreactor" that influences the reaction outcome. nankai.edu.cn Cyclodextrins (CDs), which are macrocyclic oligosaccharides, are commonly used hosts due to their hydrophobic inner cavity and hydrophilic exterior. researchgate.net

When 2-anthracenecarboxylate (AC) is the guest, γ-cyclodextrin can form stable 1:2 host-guest complexes, bringing two anthracene moieties into close proximity within the cavity. acs.org This pre-organization significantly enhances the photodimerization reaction. acs.org By modifying the cyclodextrin host, for example by adding caps (B75204) or charged groups, the stereochemical outcome of the dimerization can be precisely controlled. nankai.edu.cnacs.org

For example, using dicationically modified γ-CDs as hosts for the dianionic guest 2,6-anthracenedicarboxylate (AD) led to a high yield (up to 94%) and enantiomeric excess (-72% ee) of the anti-cyclodimer. nankai.edu.cn The improved performance compared to the monoanionic guest AC is attributed to stronger electrostatic interactions and steric hindrance within the host cavity. nankai.edu.cn Similarly, the rigidity of caps placed on the γ-CD rim critically controls the enantioselectivity, with a rigid biphenyl (B1667301) cap leading to the formation of the opposite enantiomer compared to more flexible caps. acs.org

The host-guest strategy can also be used to create photo-responsive polymers. An amphiphile containing anthracene can form a supramolecular polymer through host-guest interactions with γ-CD. researchgate.net Upon irradiation with UV light, the encapsulated anthracene units undergo [4+4] photocyclodimerization, converting the non-covalent supramolecular polymer into a stable, covalently linked polymer. researchgate.net

Template-Assisted Photodimerization

Template-assisted photodimerization uses a molecular template to bind two or more reactant molecules in a specific orientation, directing the formation of a single desired regio- and stereoisomer. rsc.org This approach can achieve exceptional selectivity that is difficult to obtain in conventional solution-phase reactions. acs.org

Significant success has been achieved using chiral templates based on amidine-carboxylate salt bridges. acs.orgnih.gov In one study, an achiral carboxylic acid monomer with a prochiral 2-substituted anthracene unit was photodimerized in the presence of various optically active amidine dimer templates. acs.org The structure of the template's linker (e.g., p-phenylene vs. amide) was found to be crucial in determining the product distribution. acs.orgnih.gov Templates with p-phenylene linkers almost exclusively produced the chiral syn-HT and anti-HH dimers. acs.orgnih.gov

The reaction temperature also played a critical role, allowing for the tuning of product ratios and enantiomeric excess (ee). For one p-phenylene-linked template, decreasing the temperature from 25 °C to -50 °C dramatically increased the formation of the anti-HH dimer and boosted its enantiomeric excess to -86% ee. acs.orgnih.gov A temperature-dependent inversion of chirality was even observed for one chiral template, with the ee of the anti-HH dimer switching from +22% at 50 °C to -86% at -50 °C. nih.gov

Templates can also dramatically accelerate the reaction. The photodimerization of mono- and di-9-phenylethynylanthracene-bound monomers was accelerated 30- to 61-fold in the presence of a complementary amidine dimer template. rsc.org The template also suppressed an unwanted photooxidation side reaction. rsc.org Similarly, bispyridinio-appended γ-cyclodextrins have been used as templates to control the stereoselectivity of the photodimerization of 2-anthracenecarboxylate, increasing the relative yield of the anti-HH isomer and boosting the optical yields more than 10-fold compared to using unmodified γ-CD. nih.gov

| Template/Host System | Anthracene Derivative | Key Finding | Outcome | Reference |

| Chiral Amidine Dimer Template | m-Terphenyl-based carboxylic acid with 2-substituted anthracene | Linker structure and temperature control selectivity | Up to -88% ee for anti-HH dimer at -50 °C | acs.orgnih.gov |

| Complementary Amidine Dimer Template | Carboxylic acid with 9-phenylethynylanthracene | Template accelerates reaction and suppresses side products | 30- to 61-fold rate acceleration | rsc.org |

| Bispyridinio-appended γ-Cyclodextrin | 2-Anthracenecarboxylate | Template increases yield and stereoselectivity | 1.8-fold increase in anti-HH isomer yield | nih.gov |

| Dicationic γ-Cyclodextrin | 2,6-Anthracenedicarboxylate | Enhanced electrostatic interactions improve selectivity | anti-dimer in 94% yield and -72% ee | nankai.edu.cn |

| Biphenyl-capped γ-Cyclodextrin | 2-Anthracenecarboxylic acid | Rigid cap inverts enantioselectivity | -58% ee for syn-HT dimer | acs.org |

Reversibility and Photo Switching Characteristics of Anthracene Photodimers

Reversible Photocycloaddition-Cycloreversion Cycles of Anthracene (B1667546) Systems

The hallmark of anthracene photochemistry is the reversible [4+4] cycloaddition reaction. researchgate.net Upon irradiation with ultraviolet (UV) light, typically at wavelengths greater than 300 nm, two anthracene molecules align in a face-to-face orientation and form a covalently bonded dimer. researchgate.netsemanticscholar.orgrsc.org This process leads to a significant change in the electronic structure, as the extended π-system of the anthracene monomers is disrupted. researchgate.net The resulting photodimer lacks the characteristic absorption of the monomer in the 300-400 nm range. researchgate.net

The reverse reaction, known as cycloreversion or de-dimerization, can be triggered by exposing the photodimer to shorter wavelength UV light (typically <300 nm) or by heating. researchgate.netsemanticscholar.org This process regenerates the original anthracene monomers, restoring their aromaticity and characteristic UV absorption. This cyclical process of dimerization and cycloreversion can often be repeated multiple times, although factors like photodegradation can limit the number of cycles. rsc.org The efficiency of these cycles is influenced by the substitution pattern on the anthracene core and the surrounding environment, such as the solvent or polymer matrix. researchgate.net

The reversible nature of this reaction has been harnessed in various systems. For instance, anthracene-modified DNA strands exhibit reversible light-induced intramolecular photodimerization. acs.orgnih.govnih.gov The formation of the photodimer within the DNA structure can significantly alter its binding affinity for a complementary strand, demonstrating photocontrolled binding. acs.orgnih.govnih.gov Similarly, incorporating anthracene moieties into polymer backbones allows for the creation of photo-reversible cross-linked networks. These networks can be "healed" by first inducing cycloreversion to break the cross-links and then promoting photodimerization to reform them. rsc.org

Strategies for Photodimer Cleavage

The cleavage of anthracene photodimers back to their constituent monomers is a critical step in the reversible photocycloaddition-cycloreversion cycle. This process, also known as cycloreversion or de-dimerization, can be initiated through several external stimuli, providing a means to control the properties of anthracene-based materials. The primary methods for inducing cleavage are photo-irradiation, thermal heating, and mechanical force.

The most common method for cleaving anthracene photodimers is through irradiation with short-wavelength UV light, typically below 300 nm. researchgate.netsemanticscholar.orgnih.gov This process is the reverse of the photodimerization reaction and relies on the absorption of a photon by the photodimer, leading to an excited state that subsequently dissociates into two ground-state anthracene monomers. optica.org The quantum efficiency of this photocleavage can be quite high, often in the range of 30-100%. optica.org

The choice of wavelength is crucial for selectively inducing either dimerization or cleavage. While longer wavelength UV light (>300 nm) favors the formation of the dimer, shorter wavelengths provide the necessary energy to break the newly formed sigma bonds in the dimer. researchgate.netnih.gov This wavelength-dependent control allows for a "write-read-erase" capability in potential data storage applications.

| Process | Wavelength (nm) | Outcome |

|---|---|---|

| Photodimerization | > 300 | Formation of Anthracene Photodimer |

| Photo-Induced De-dimerization | < 300 | Cleavage of Photodimer to Monomers |

In addition to light, heat can also be used to induce the cycloreversion of anthracene photodimers. researchgate.netrsc.org This thermally induced de-dimerization is a clean and often quantitative process, making it an attractive alternative to photocleavage, especially in bulk materials where light penetration can be limited. acs.org The temperature required for thermal scission varies depending on the substituents on the anthracene ring, typically ranging from 90°C to over 200°C. researchgate.net

The kinetics of thermal dissociation have been studied in both solution and the condensed state. rsc.org In the solid state, the crystallinity of the photodimers can stabilize them, leading to slower initial dissociation rates compared to the molten state. rsc.org As the dimer dissociates, the resulting monomers can act as a solvent for the remaining dimer, leading to a change in the reaction rate. rsc.org

This thermal reversibility has been exploited in the development of self-healing polymers and re-mendable materials. scispace.com For example, polysiloxanes with pendant anthracene groups can be cross-linked via UV irradiation and subsequently de-cross-linked by heating, allowing for the material to be reshaped or repaired. rsc.org

| Anthracene Derivative | Dissociation Temperature (°C) | Reference |

|---|---|---|

| 9-Substituted Anthracene Dimers | 90 - 200 | researchgate.net |

| Polysiloxanes with Pendant Anthracenyl Groups | 120 | researchgate.net |

| Dysprosium–anthracene complexes | >160 | rsc.org |

A more recent and less common method for triggering the cleavage of anthracene photodimers is through the application of mechanical force. researchgate.net This phenomenon, known as mechanochemistry, involves the use of mechanical energy to drive chemical reactions. In the context of anthracene photodimers, incorporating them as mechanophores into polymer chains allows for their selective cleavage when the material is subjected to stress, such as sonication or stretching.

The mechanical force applied to the polymer chain is concentrated on the specific chemical bonds of the mechanophore, leading to their scission. This targeted bond breaking can be used to create materials that change their properties, such as color or fluorescence, in response to mechanical damage, providing a visual indication of stress or failure. While still an emerging area, mechanically induced cyclo-reversion offers a unique way to control the chemical state of anthracene-based materials. researchgate.netsemanticscholar.org

Thermally Induced De-dimerization of Anthracene Photodimers

Gated Photochromism and Controllable Switching Mechanisms

The photochromic behavior of anthracene systems can be further controlled and refined through the concept of "gated photochromism". acs.orgnih.gov In a simple photochromic system, the switching between two states is solely controlled by light. However, in a gated system, an additional external input is required to either enable or disable the photochromic process. This provides a higher level of control and allows for the development of more complex molecular machinery and logic gates.

An excellent example of gated photochromism is observed in anthracene-modified DNA. acs.orgnih.govnih.gov When two anthracene units are incorporated into a single DNA strand, they can undergo intramolecular photodimerization upon UV irradiation. However, if this modified strand is first hybridized with its complementary strand to form a stable duplex, the anthracene units become constrained within the DNA structure. acs.orgnih.gov This pre-formation of the duplex can suppress or "gate" the photodimerization reaction. acs.orgnih.govacs.org The photochromic process can be switched back "on" by introducing a competing strand that disrupts the duplex, freeing the anthracene units to react. nih.gov

This "binding-controlled photochromism" demonstrates a dual-mode gated behavior where a binding event controls the photochemical reaction. acs.orgnih.gov This principle can be extended to other systems where the local environment or the presence of specific chemical species can be used to modulate the photo-switching characteristics of anthracene photodimers, opening up possibilities for creating highly specific sensors and responsive materials.

Advanced Methodologies for Characterization and Study of Anthracene Photodimers

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the characterization of anthracene (B1667546) photodimers, offering insights into their electronic and structural properties. A combination of techniques is often employed to gain a complete picture of these fascinating molecules. tandfonline.comresearchgate.net

UV-Visible Absorption Spectroscopy for Monitoring Dimerization

UV-Visible absorption spectroscopy is a fundamental tool for monitoring the photodimerization of anthracene and its derivatives. plos.orgrsc.org The process is characterized by significant changes in the electronic absorption spectrum. Anthracene monomers exhibit a well-defined absorption spectrum in the UV region, typically between 300 and 400 nm, which corresponds to π-π* transitions within the aromatic system. plos.orgnih.gov Upon photodimerization, the extended π-conjugation of the anthracene molecule is disrupted. This loss of conjugation leads to a dramatic decrease in the absorbance in this region, as the resulting photodimer has a much weaker absorption in the same wavelength range. tandfonline.comrsc.org

This spectral change provides a convenient method to monitor the progress of the dimerization reaction in real-time. By tracking the decrease in the characteristic absorbance of the anthracene monomer at a specific wavelength, the kinetics of the photodimerization can be determined. plos.orgnih.gov For instance, studies have successfully used UV-Vis spectroscopy to monitor the photodimerization of polyanthracene and thioxanthone-anthracene, observing the disappearance of the monomer's absorption peaks as the reaction proceeds. tandfonline.complos.org The rate of dimer formation can be quantified by analyzing the change in absorbance over time, often fitting the data to a kinetic model. nih.gov

| Compound | Monomer Absorption Maxima (nm) | Dimer Absorption | Reference |

| Anthracene | 330-390 | Weak | plos.org |

| Polyanthracene | 262, 356 | Decrease in absorbance upon dimerization | plos.orgnih.gov |

| Thioxanthone-anthracene | ~380 (anthracene moiety) | Appearance of thioxanthone absorption at 380 nm | tandfonline.com |

| 2,6-Anthracenedicarboxylate (AD) | 320-420 | Shift to 420-450 nm upon complexation | nankai.edu.cn |

Fluorescence and Phosphorescence Spectroscopy for Excited State Analysis

Fluorescence and phosphorescence spectroscopy are powerful techniques for probing the excited states involved in the photodimerization process and characterizing the resulting dimers. Anthracene itself is highly fluorescent, emitting light upon relaxation from its excited singlet state. However, the photodimer is typically non-fluorescent or weakly fluorescent due to the loss of the extensive aromatic system. tandfonline.comtandfonline.com This quenching of fluorescence upon dimerization serves as another indicator of the reaction's progress.

The study of excimer formation, a transient excited-state complex formed between an excited monomer and a ground-state monomer, is crucial for understanding the photodimerization mechanism. Excimer fluorescence is often observed as a broad, structureless, and red-shifted emission compared to the monomer fluorescence. This excimer is considered a key intermediate on the pathway to the stable photodimer. tandfonline.com

Phosphorescence spectroscopy, which probes the triplet excited state, can also provide valuable information. For certain anthracene derivatives, the photodimerization can proceed through the triplet state. Furthermore, in cases where the photodimer contains a phosphorescent moiety, its phosphorescence spectrum can be used for characterization. For example, the photodimer of thioxanthone-anthracene (diTX-A) exhibits a phosphorescence emission spectrum similar to thioxanthone, confirming the dimerization and the retention of the thioxanthone chromophore. tandfonline.comtandfonline.com

| Technique | Observation on Dimerization | Significance | Reference |

| Fluorescence | Quenching of monomer fluorescence | Confirms loss of anthracene's conjugated system | tandfonline.com |

| Fluorescence | Excimer emission | Identifies key reaction intermediate | tandfonline.com |

| Phosphorescence | Appearance of new phosphorescence | Characterizes the structure of the dimer | tandfonline.comtandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of anthracene photodimers. mdpi.comacdlabs.com Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the dimer.

Upon photodimerization, the ¹H NMR spectrum undergoes characteristic changes. The aromatic protons of the anthracene monomer, which typically resonate in the region of 7.0-8.5 ppm, are shifted upfield in the dimer. mdpi.comacs.org The most significant change is the appearance of new signals corresponding to the bridgehead protons (at the 9 and 10 positions) of the newly formed cyclobutane-like ring. These protons typically appear as singlets or multiplets in the range of 4.0-5.0 ppm, providing direct evidence of dimer formation. tandfonline.commdpi.com For instance, the bridgehead protons of the anthracene dimer have been observed at approximately 4.55 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by showing the disappearance of signals for the C9 and C10 carbons of the monomer and the appearance of new aliphatic carbon signals for the bridgehead carbons in the dimer. uniroma3.it Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the complete connectivity of the photodimer, confirming the head-to-head or head-to-tail arrangement of the anthracene units. uniroma3.itnih.gov NMR is also instrumental in studying the kinetics of photodimerization in solution by monitoring the relative integrals of monomer and dimer signals over time. mdpi.com

| Nucleus | Monomer Chemical Shift (ppm) | Dimer Chemical Shift (ppm) | Reference |

| ¹H (Aromatic) | 7.0 - 8.5 | ~6.8 - 7.8 | mdpi.com |

| ¹H (Bridgehead) | N/A | ~4.0 - 5.0 | tandfonline.commdpi.com |

| ¹³C (C9, C10) | Aromatic region | Aliphatic region | uniroma3.it |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying changes in functional groups during the photodimerization of anthracene and its derivatives. researchgate.netcdnsciencepub.com While the IR spectrum of an alkane is relatively simple, the transformation from an aromatic to a more aliphatic structure upon dimerization leads to noticeable spectral changes. libretexts.org

The most significant changes in the IR spectrum upon photodimerization include the appearance of new C-H stretching vibrations corresponding to the sp³-hybridized carbons of the newly formed central ring. oup.com For example, the photodimer of thioxanthone-anthracene shows the appearance of an aliphatic C-H stretching peak at 2934 cm⁻¹, which is absent in the monomer. tandfonline.com Additionally, changes in the out-of-plane C-H bending vibrations of the aromatic rings can be observed. researchgate.net

For substituted anthracenes, IR spectroscopy can monitor changes in the vibrational frequencies of the substituent groups. For instance, in the photodimerization of diaza3.3anthracenophanes, IR spectroscopy was used to follow the thermal reversion of the photodimer back to the monomer by observing changes in the absorbance at specific wavenumbers. oup.com Temperature-controlled, time-resolved FTIR spectroscopy has been effectively used to determine the reaction progress of the thermal dissociation of anthracene photodimers. rsc.org

| Vibrational Mode | Monomer (cm⁻¹) | Dimer (cm⁻¹) | Significance | Reference |

| Aromatic C-H Stretch | ~3030 | Diminished | Loss of aromaticity | tandfonline.com |

| Aliphatic C-H Stretch | Absent | ~2934 | Formation of new C-C single bonds | tandfonline.com |

| C=O Stretch (in derivatives) | Varies | Shifted | Change in chemical environment | tandfonline.com |

Circular Dichroism (CD) Spectroscopy for Chiral Photodimers

Circular Dichroism (CD) spectroscopy is a specialized technique that is essential for the characterization of chiral anthracene photodimers. acs.orgnih.gov When the photodimerization of substituted anthracenes leads to the formation of chiral isomers, CD spectroscopy can be used to determine the enantiomeric excess and the absolute configuration of the products. acs.orgrsc.org

The CD spectrum of a chiral molecule is its differential absorption of left and right circularly polarized light. Chiral anthracene photodimers often exhibit characteristic CD signals, known as Cotton effects, which can be positive or negative depending on the stereochemistry. acs.org For example, the photodimerization of 2-anthracenecarboxylic acid can yield chiral syn-HT and anti-HH isomers, each with a unique CD spectrum. acs.org

By comparing the experimental CD spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT), the absolute configuration of the chiral photodimers can be unambiguously determined. acs.org This combined experimental and theoretical approach has been successfully used to assign the absolute configurations of chiral photodimers of 2,6-anthracenedicarboxylic acid and 2-anthracenecarboxylic acid. acs.org CD spectroscopy is also a powerful tool for studying supramolecular photochirogenesis, where a chiral host molecule directs the stereochemical outcome of the photodimerization. nankai.edu.cnd-nb.info

Diffraction and Imaging Techniques

Diffraction and imaging techniques provide direct visualization of the three-dimensional structure of anthracene photodimers and their arrangement in the solid state.

In situ studies using techniques like electron microscopy can monitor the photodimerization process in real-time within a single crystal. royalsocietypublishing.org These studies have shown that the photodimer forms as small crystallites within the monomer crystal, with specific crystallographic orientations relative to the parent lattice. royalsocietypublishing.org Advanced techniques like time-resolved X-ray diffraction allow for the study of the structural changes that occur during the photoreaction, providing insights into the reaction mechanism. numberanalytics.com

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is a fundamental technique for the identification and confirmation of anthracene photodimerization products. Following photoreaction, MS analysis is used to determine the molecular weight of the resulting species. A key indicator of intramolecular photodimerization is that the major photoproduct will have a mass identical to that of the starting monomer. nih.gov

For example, in studies involving anthracene-modified DNA, electrospray ionization mass spectrometry (ESI-MS) was used to characterize the purified photoproducts. The analysis confirmed the formation of an intramolecular photodimer by showing no change in the mass-to-charge ratio of the doubly tagged DNA strands after irradiation. nih.gov Similarly, in the photooxidation of various anthracene derivatives, a mass spectrometer was used to identify the products formed. cdnsciencepub.com The technique is often used in conjunction with separation methods like High-Performance Liquid Chromatography (HPLC), which first isolates the photoproducts before they are introduced into the mass spectrometer. nih.gov

Photoionization Mass Spectrometry for Cluster Analysis

Photoionization Mass Spectrometry (PIMS), particularly using tunable vacuum ultraviolet (VUV) synchrotron radiation, is a sophisticated method used to study clusters of anthracene and its photodimers with other molecules, such as water. osti.govresearchgate.net This technique allows for the investigation of intermolecular forces and the structural changes that occur upon ionization. osti.govosti.gov

In a study of small anthracene-water clusters, molecular beam VUV-PIMS was employed. osti.govrsc.org The mass spectra recorded the anthracene monomer at 178 amu and the dimer at 356 amu. rsc.org The experiment could detect clusters of the dimer with up to four water molecules attached. rsc.org By analyzing the photoionization efficiency curves, researchers can gain insight into the structures of these clusters. For instance, the structural loss observed in these curves when water is added suggests that various isomers are generated. osti.govresearchgate.net Theoretical calculations complementing these experiments indicate that water tends to remain clustered rather than dispersing around the polycyclic aromatic hydrocarbon. osti.gov

Real-time Monitoring Techniques for Photodimerization Processes

Understanding the kinetics and mechanism of photodimerization requires techniques that can monitor the reaction as it occurs.